3-Fluoro-6-hydroxypicolinonitrile
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Overview
Description
3-Fluoro-6-hydroxypicolinonitrile is a useful research compound. Its molecular formula is C6H3FN2O and its molecular weight is 138.101. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives shows significant antifungal activities, indicating potential applications in developing antifungal agents (Guang-Fang Xu et al., 2007).
Neuroimaging and Alzheimer's Disease
- Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([18F]CABS13) is a promising PET radiopharmaceutical developed to probe the "metal hypothesis of Alzheimer's disease", showing higher uptake and retention in the central nervous system in Alzheimer's disease models (Steven H. Liang et al., 2015).
Photoinduced Processes
- A study on 3-substituted 6-fluoro-1,4-dihydro-4-oxoquinoline derivatives reveals their photoinduced reactions with molecular oxygen, leading to the formation of reactive oxygen species, which could have implications in photodynamic therapy and photochemistry (J. Rimarčík et al., 2010).
Fluorogenic Probes for Bioanalytical Applications
- The synthesis of novel unsymmetrical derivatives of (Si)-pyronins bearing a single bulky tertiary aniline was explored to achieve far-red spectral properties and enhanced aqueous stability, beneficial for fluorogenic detection of bioanalytes (Garance Dejouy et al., 2020).
Electrophilic Fluorination
- The development of air and moisture stable fluoroiodane as an electrophilic fluorinating reagent for monofluorination and difluorination of compounds, showcasing a method to introduce fluorine atoms into molecules, which is crucial in medicinal chemistry and materials science (G. Geary et al., 2013).
Future Directions
While specific future directions for 3-Fluoro-6-hydroxypicolinonitrile are not mentioned in the literature, fluorinated compounds in general are of significant interest in various fields, including medicinal chemistry and materials science . The unique properties of fluorine, including its small size, high electronegativity, and ability to form stable bonds with carbon, make it a valuable element in the design of new compounds . Therefore, it is likely that research into fluorinated compounds, including this compound, will continue to be an active area of study.
Mechanism of Action
Target of Action
Organoboron compounds, which 3-fluoro-6-hydroxypicolinonitrile could potentially be a part of, are known to be involved in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling, which organoboron compounds participate in, is a key biochemical pathway in the synthesis of various organic compounds .
Result of Action
The suzuki–miyaura coupling, which organoboron compounds participate in, results in the formation of a new carbon–carbon bond, a fundamental process in organic synthesis .
Action Environment
The suzuki–miyaura coupling, which organoboron compounds participate in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
3-fluoro-6-oxo-1H-pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-4-1-2-6(10)9-5(4)3-8/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBBUZXIZXKHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807298-28-7 |
Source
|
Record name | 3-fluoro-6-hydroxypyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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